Acetone-2-13C

Description

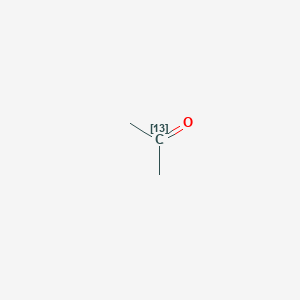

Structure

3D Structure

Properties

IUPAC Name |

(213C)propan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6O/c1-3(2)4/h1-2H3/i3+1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSCPPACGZOOCGX-LBPDFUHNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[13C](=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301335025 | |

| Record name | Acetone-2-13C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301335025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

59.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3881-06-9 | |

| Record name | Acetone-2-13C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301335025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acetone-2-13C | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Properties and Applications of Acetone 2 13c

Key Properties

The physical and chemical properties of Acetone-2-13C are largely consistent with those of standard acetone, with the primary distinction being its isotopic composition.

Research Findings and Applications

The strategic placement of the ¹³C label in Acetone-2-¹³C enables its use in a variety of advanced research applications:

Metabolic Pathway Elucidation: In studies of microbial fermentation, such as acetone-butanol-ethanol (ABE) production, ¹³C-labeled acetate (B1210297) has been used to trace the metabolic flux towards acetone and butanol. These experiments reveal how the organism utilizes external acetate, providing insights into pathway regulation and optimizing fermentation yields researchgate.net. Furthermore, Acetone-2-¹³C has been employed as a synthetic precursor for creating more complex labeled molecules, such as anthocyanins, for use in human metabolic tracer studies uea.ac.uknih.gov.

Reaction Mechanism Studies: The aldol (B89426) condensation of acetone, a fundamental reaction in organic synthesis, has been investigated using isotopic labeling to clarify its mechanism on catalytic surfaces like titanium dioxide (TiO₂). Studies employing ¹³C-labeled acetone have helped confirm that the carbon-carbon coupling step is kinetically significant, providing crucial data for understanding catalyst performance and designing more efficient catalytic systems nih.govacs.org. In radiation chemistry, ¹³C-enriched acetone has been used to identify radiolytic decomposition products, with its cleaner IR spectra aiding in product assignment compared to deuterated analogs nasa.gov.

Analytical and Spectroscopic Applications: Acetone-2-¹³C is valuable in NMR spectroscopy, serving as a probe to measure the acid strength of solid catalysts by analyzing the ¹³C chemical shift of adsorbed acetone molecules acs.org. It has also been utilized in the characterization of hyperpolarized probes for advanced magnetic resonance imaging techniques researchgate.net. The mass difference introduced by the ¹³C atom is critical for quantitative analysis using mass spectrometry, particularly in complex biological matrices or heterogeneous systems where it can minimize matrix effects sigmaaldrich.comnih.gov.

Conclusion

Acetone-2-13C as a Standard for ¹³C Chemical Shift Referencing and Calibration

Precise chemical shift referencing is fundamental for accurate NMR analysis, allowing for the unambiguous identification of functional groups and molecular structures. While tetramethylsilane (B1202638) (TMS) and sodium 2,2-dimethyl-2-silapentane-5-sulfonate (DSS) are primary external standards, internal standards or solvent signals are frequently employed for calibration uprm.edu. Labeled acetone, including forms like Acetone-2-13C, can serve as an internal reference compound. Studies have reported the carbonyl carbon resonance of labeled acetone used for spectrometer calibration at approximately 205.9 ppm scispace.com. Unlabeled acetone's carbonyl carbon typically resonates around 206.7 ppm in acetone-d₆ researchgate.net or 205.87 ppm uq.edu.au. The ¹³C nucleus at the carbonyl position in Acetone-2-13C provides a well-defined signal that can be used to establish a reference point within a spectrum, particularly when other common standards are absent or unsuitable.

Quantitative ¹³C NMR Spectroscopy for Reaction Monitoring and Concentration Determination

Quantitative ¹³C NMR (qNMR) relies on the direct proportionality between the integral of a signal and the concentration of the corresponding nucleus. For accurate quantification, several parameters must be optimized, including relaxation delays (typically at least five times the T₁ relaxation time of the nucleus) and the number of scans, often necessitating the use of relaxation agents to shorten long ¹³C T₁ values core.ac.uknanalysis.com. Acetone-2-13C, with its enriched ¹³C signal, can be used as an internal standard in qNMR experiments. By adding a known amount of Acetone-2-13C to a reaction mixture, its signal intensity can be compared to that of other components to determine their concentrations, thereby enabling precise reaction monitoring and quantification of products or intermediates scispace.com. The natural abundance of ¹³C in solvent molecules can also serve as an internal calibration standard for determining metabolite concentrations escholarship.org.

Investigations of Solvent Effects and Intermolecular Interactions using ¹³C Chemical Shift Perturbations

The chemical shift of a ¹³C nucleus is highly sensitive to its surrounding chemical environment, including solvent polarity, hydrogen bonding, and specific intermolecular interactions cdnsciencepub.comnih.govacs.org. Acetone-2-13C’s resonance frequency will shift in response to these environmental changes. By analyzing the ¹³C chemical shift perturbations of Acetone-2-13C in different solvent systems or in the presence of other interacting molecules, researchers can gain insights into solvent-solute interactions, hydrogen bond strengths, and the nature of molecular associations. For instance, solvent polarity and refractive index have been shown to influence isotope effects on ¹³C chemical shifts researchgate.net.

Relaxation Time (T₁) and (T₂) Measurements for Molecular Dynamics and Microenvironment Characterization

The spin-lattice (T₁) and spin-spin (T₂) relaxation times of ¹³C nuclei are directly related to molecular motion and the local microenvironment. Measuring these relaxation parameters for Acetone-2-13C can provide detailed information about its rotational and translational dynamics, as well as the viscosity and polarity of its surroundings core.ac.ukresearchgate.netut.ee. Studies on acetone itself have investigated its relaxation times in various contexts, including the presence of paramagnetic agents ucsd.edu and within inclusion compounds cdnsciencepub.com, demonstrating how these parameters reflect molecular mobility. Isotopic substitution can also influence relaxation times, as seen in ¹H T₁ studies related to ¹³C coupling blogspot.com. Analyzing the T₁ and T₂ values of Acetone-2-13C can therefore offer insights into the dynamic behavior of the molecule and its interactions within complex systems.

Nuclear Overhauser Effect (NOE) Studies in Molecular Structure Elucidation

The Nuclear Overhauser Effect (NOE) is a powerful through-space NMR phenomenon used to determine the spatial proximity of nuclei, making it invaluable for molecular structure elucidation core.ac.ukcolumbia.edubhu.ac.in. While direct NOE studies on small molecules like acetone are less common due to rapid tumbling, Acetone-2-13C can be incorporated into larger molecules or used as a probe in systems where its spatial relationship to other nuclei is of interest. For example, heteronuclear NOE experiments or studies involving ¹³C-labeled fragments can provide crucial distance information. The sensitivity of NOE experiments can be influenced by solvent choice and the presence of dissolved oxygen, necessitating careful experimental setup anu.edu.au.

Advanced 2D and 3D NMR Experiments (e.g., HSQC, HMBC) with Acetone-2-13C as a Mechanistic Probe

Advanced multidimensional NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are essential for establishing ¹H-¹³C connectivity and are widely used in structure elucidation and mechanistic investigations core.ac.ukscience.govmagritek.comipb.ptacs.org. These experiments can significantly enhance the sensitivity for detecting ¹³C nuclei by indirectly detecting them through their coupled protons magritek.com. Acetone-2-13C can serve as a mechanistic probe in these experiments, allowing researchers to track the fate of the ¹³C-labeled carbon atom throughout a chemical reaction. By observing how the ¹³C signal of Acetone-2-13C correlates with other nuclei via HSQC or HMBC, one can elucidate reaction pathways, identify intermediates, and confirm mechanistic hypotheses uq.edu.au.

Data Table

¹³C Chemical Shift of Acetone's Carbonyl Carbon

| Carbon Position | Chemical Shift (ppm) | Notes |

| Carbonyl (C=O) | ~205.9 - 206.7 | Inferred from studies using labeled and unlabeled acetone. The ¹³C enrichment at the C2 position is not expected to significantly alter this shift. |

Compound Name List:

Acetone-2-13C

Applications in Solid State Nuclear Magnetic Resonance Spectroscopy

Magic-Angle Spinning (MAS) NMR Studies of Adsorbed Acetone-2-¹³C on Solid Supports

Magic-Angle Spinning (MAS) NMR is crucial for obtaining high-resolution spectra from solid samples by averaging out anisotropic interactions that lead to broad lines in static spectra. Acetone-2-¹³C has been extensively used to probe the surface properties and adsorption behavior of various solid supports, such as silica (B1680970) gel and zeolites.

When acetone (B3395972) adsorbs onto silica gel, it can exist in equilibrium between physisorbed (non-hydrogen-bonded) and hydrogen-bonded states with surface silanol (B1196071) groups researchgate.netnih.gov. The ¹³C MAS NMR spectra of Acetone-2-¹³C adsorbed on silica gel reveal distinct signals for these different adsorption states. The carbonyl carbon of acetone hydrogen-bonded to silanol groups typically exhibits a downfield ¹³C chemical shift compared to acetone in a non-hydrogen-bonded state researchgate.netnih.gov. For instance, a downfield shift of approximately 9 ppm has been observed for the carbonyl carbon upon hydrogen bonding researchgate.netnih.gov. Analysis of linewidths and relaxation parameters (like T₂C) provides further information about the dynamics and interactions, including contributions from chemical shift dispersion due to surface inhomogeneity and chemical exchange between adsorption sites researchgate.netnih.gov.

In zeolites, Acetone-2-¹³C serves as a probe for Brønsted acid sites (BAS) researchgate.netoup.com. Studies on HY and dealuminated HY zeolites show signals for acetone adsorbed on BAS, typically appearing around 220 ppm for the carbonyl carbon researchgate.netoup.com. The strength of the interaction, particularly hydrogen bonding between the acetone carbonyl oxygen and the acidic proton, influences the ¹³C chemical shift, making Acetone-2-¹³C a valuable tool for characterizing the relative acid strength of solid acid catalysts psu.eduunibo.it. For example, it has been used to study the acidity of molybdenum oxide supported on tin oxide, where a stronger Brønsted acidity leads to a more pronounced downfield shift of the carbonyl carbon psu.edu.

Table 1: ¹³C Chemical Shifts of Acetone in Different Solid Environments

| Environment | ¹³C Chemical Shift (ppm) | Reference |

| Acetone adsorbed on dry silica gel (non-H-bonded) | ~210-215 (approximate) | researchgate.netnih.gov |

| Acetone adsorbed on dry silica gel (H-bonded) | ~220-225 (approximate) | researchgate.netnih.gov |

| Acetone adsorbed on HY zeolite (BAS) | ~220 | researchgate.netoup.com |

| Acetone on MoO₃/SnO₂ | 229.3 | psu.edu |

| Coordinated acetone on AmberLyst™ 35 | 220 | dupont.com |

Dynamic Nuclear Polarization (DNP) Enhanced ¹³C NMR for Signal Amplification in Surface and Complex Systems

Dynamic Nuclear Polarization (DNP) is a technique that significantly enhances NMR signal sensitivity by transferring polarization from electron spins to nuclear spins, typically using microwave irradiation at low temperatures nih.govbruker.combruker.com. This is particularly beneficial for ¹³C NMR, which inherently has lower sensitivity and longer relaxation times, especially in challenging samples such as those with low concentrations of the target molecule or complex matrix environments nih.govbruker.comnih.gov.

DNP-enhanced ¹³C NMR allows for the study of molecules like Acetone-2-¹³C in systems where conventional NMR would yield spectra with prohibitively low signal-to-noise ratios or require impractically long acquisition times. This technique has been applied to enhance signals from surface species nih.gov, enabling detailed characterization of molecules adsorbed on catalysts or other solid supports bruker.comnih.gov. Signal enhancement factors can range from tens to hundreds, or even thousands when combined with Boltzmann polarization at low temperatures nih.govbruker.com. For instance, DNP has been used to achieve substantial signal gains for ¹³C signals from surface-adsorbed molecules, facilitating the study of their interactions and dynamics in complex materials bruker.combruker.comnih.govnih.gov.

Table 2: Dynamic Nuclear Polarization (DNP) Enhancement Factors

| System/Application | Enhancement Factor (approx.) | Reference |

| General DNP for ¹³C NMR (DNP + Boltzmann) | ~750 | nih.gov |

| DNP-enhanced ¹H→¹³C CP for surface passivating agents on perovskites (solvent) | ~215 | nih.gov |

| DNP-enhanced ¹H→¹³C CP for surface passivating agents on perovskites (PEA⁺) | ~43 | nih.gov |

| DNP for high-resolution solid-state NMR (general) | >100, up to 200 | bruker.com |

Investigations of Molecular Mobility and Phase Transitions in Solid-State Materials

The study of molecular mobility and phase transitions in solid-state materials can be effectively carried out using NMR techniques, often in conjunction with isotopic labeling. While direct studies of Acetone-2-¹³C in phase transitions are less prominent in the provided literature, the principles of using ¹³C NMR to probe molecular dynamics are well-established.

Inclusion compounds, where guest molecules like acetone are trapped within a host lattice, provide a platform for studying guest dynamics researchgate.net. Deuterium (B1214612) NMR, often complemented by ¹³C NMR, has been used to investigate the reorientational motions of acetone guests within crystalline frameworks. For example, studies on acetone in tris(5-acetyl-3-thienyl)methane (TATM) and cyclotriveratrylene (B73569) (CTV) inclusion compounds have revealed twofold reorientation of the acetone molecule about its C=O bond, with determined activation energies for this motion researchgate.net. The ¹³C CPMAS NMR spectra in these studies were used to confirm the inclusion of acetone within the host structures researchgate.net.

NMR can also detect phase transitions by observing changes in spectral parameters such as line shapes, chemical shifts, and relaxation times, which reflect alterations in molecular order and motion lu.seacs.org. Although specific examples using Acetone-2-¹³C for phase transitions are not detailed here, the sensitivity of ¹³C NMR to the local environment makes it a candidate for monitoring such events if the molecule is involved in or sensitive to the transition.

Table 3: Activation Energies for Acetone Molecular Motion in Inclusion Compounds

| Inclusion Compound | Motion Type | Activation Energy (kJ/mol) | Reference |

| Acetone:TATM | Twofold reorientation about C=O bond | 20 (± 1.4) | researchgate.net |

| Acetone:CTV | Twofold reorientation about C=O bond | 25.0 (± 3.2) | researchgate.net |

Characterization of Host-Guest Interactions within Crystalline and Amorphous Matrices

Acetone-2-¹³C is an invaluable probe for characterizing host-guest interactions in crystalline matrices, such as zeolites and metal-organic frameworks (MOFs), as well as in amorphous materials. The ¹³C nucleus, particularly at the carbonyl position, is highly sensitive to the local environment, including hydrogen bonding, Lewis acid coordination, and confinement effects within the host structure psu.eduunibo.itnih.gov.

In zeolites, the interaction of Acetone-2-¹³C with Brønsted acid sites (BAS) or Lewis acid sites (LAS) provides direct evidence of host-guest interactions researchgate.netoup.compsu.eduunibo.itnih.gov. The observed ¹³C chemical shifts are indicative of the strength and nature of these interactions. For instance, strong hydrogen bonding with BAS leads to a significant downfield shift of the carbonyl carbon psu.edu. Advanced 2D NMR techniques, such as ¹³C–²⁷Al S-RESPDOR and D-HMQC, can further elucidate these interactions by establishing spatial correlations between the ¹³C nucleus of acetone and framework nuclei like ²⁷Al in zeolites oup.comnih.gov. These experiments provide detailed information about the proximity and connectivity between the guest molecule and the host framework, offering atomic-level insights into the binding sites and interaction mechanisms oup.comnih.gov.

Beyond zeolites, Acetone-2-¹³C can be used to probe interactions in other crystalline materials. For example, studies on crystalline complexes have shown acetone molecules hosted within cavities, forming hydrogen bonds with the host molecules, such as through contacts between acetone's oxygen atom and host protons, or between acetone's methyl protons and coordinated chloride ions rsc.org. These specific interactions contribute to the stabilization of the host-guest system and can be inferred from the chemical environment of the acetone molecule. The use of Acetone-2-¹³C in amorphous matrices, while less detailed in the provided literature, would similarly leverage its sensitivity to local chemical environments to understand adsorption and interaction phenomena.

Mechanistic Elucidation of Chemical Reactions Utilizing Acetone 2 13c

Kinetic Isotope Effect (KIE) Studies for Reaction Pathway Determination

The Kinetic Isotope Effect (KIE) is a phenomenon where the rate of a reaction changes when an atom in a reactant is replaced by one of its isotopes. wikipedia.org Measuring the KIE can provide powerful evidence for the rate-determining step of a reaction and the nature of the bonding at the transition state. slideshare.netlibretexts.org While deuterium (B1214612) (2H) KIEs are more common due to the large relative mass change, heavy atom KIEs, such as those involving 13C, are also instrumental. wikipedia.org A 12C/13C KIE is the ratio of the rate constant of the reaction with the naturally abundant 12C isotope to the rate constant of the same reaction with the 13C-labeled compound (k12/k13).

In reactions involving Acetone-2-13C, a primary 13C KIE (where k12/k13 > 1) is expected if the bonding to the carbonyl carbon is significantly altered in the rate-determining step. For instance, in a nucleophilic addition to the carbonyl, the rehybridization of the C-2 carbon from sp2 to sp3 would lead to a measurable KIE. The magnitude of this effect, typically in the range of 1.02 to 1.07, can offer profound insights into the transition state structure. slideshare.net

For example, consider the oxidation of acetone (B3395972). Different mechanisms could be proposed, some involving the direct attack at the carbonyl carbon in the rate-limiting step. By measuring the rate of oxidation for both normal acetone and Acetone-2-13C, the KIE can be determined. A significant KIE would support a mechanism where the C=O bond is broken or significantly weakened in the slowest step. Conversely, a KIE near unity (k12/k13 ≈ 1) would suggest that the bonding to the carbonyl carbon is not substantially changed in the rate-determining step, pointing towards alternative pathways, such as rate-limiting enol or enolate formation. While deuterium labeling is often used to probe the latter, 13C labeling specifically interrogates the role of the carbonyl carbon itself. slideshare.netlibretexts.org

| Proposed Rate-Determining Step | Expected 12C/13C KIE at C-2 | Interpretation |

|---|---|---|

| Nucleophilic attack at the carbonyl carbon | 1.03 - 1.06 | Significant bonding change at C-2 in the transition state, supporting this step as rate-limiting. |

| Proton abstraction from a methyl group (Enolate formation) | ~1.00 | No significant bonding change at C-2, suggesting this step is rate-limiting, not the attack on the carbonyl. |

| Electron transfer from the carbonyl oxygen | 1.01 - 1.02 | Minor changes to the C=O bonding environment in the transition state. |

Tracing Carbon Atom Rearrangements in Organic and Organometallic Transformations

Isotopic labeling with Acetone-2-13C is a definitive method for tracing the skeletal rearrangements of the acetone moiety during chemical reactions. By following the position of the 13C label in the products, chemists can distinguish between competing mechanistic pathways.

A classic example where Acetone-2-13C could be employed is the Baeyer-Villiger oxidation, which converts ketones into esters using a peroxyacid. wikipedia.orgorganicchemistrytutor.com When an unsymmetrical ketone is used, the reaction is regioselective, with the oxygen atom being inserted next to the more substituted carbon. The migratory aptitude of different groups (e.g., tertiary alkyl > secondary alkyl > primary alkyl > methyl) determines the product. organic-chemistry.org If a reaction were designed starting from a derivative of Acetone-2-13C, the position of the 13C label in the resulting ester or subsequent products would unambiguously confirm which group had migrated. For instance, in the oxidation of a hypothetical ketone like 3-methyl-2-butanone (isopropyl methyl ketone) labeled at the C-2 position, two possible ester products could form. Tracing the 13C label would reveal the outcome.

Similarly, in the acid-catalyzed Pinacol rearrangement of a 1,2-diol, where a carbocation intermediate undergoes a 1,2-alkyl or 1,2-hydride shift, Acetone-2-13C could be used to synthesize a labeled pinacol (2,3-dimethyl-2,3-butanediol). wikipedia.orgmasterorganicchemistry.combyjus.com The subsequent rearrangement to pinacolone (3,3-dimethyl-2-butanone) involves the migration of a methyl group. By starting with Acetone-2-13C to form the pinacol, the label would initially be at one of the hydroxyl-bearing carbons. Analysis of the resulting pinacolone would confirm the migration of an unlabeled methyl group and the final position of the labeled carbonyl carbon.

In organometallic chemistry, acetone can participate in various transformations, including insertions and coupling reactions. For example, in palladium-catalyzed reactions, acetone can serve as a nucleophile. rsc.orgharvard.edu If a subsequent rearrangement or migration of the acetonyl group occurs on the metal center, the use of Acetone-2-13C would allow for the precise tracking of the carbonyl carbon, helping to elucidate complex multi-step catalytic cycles. wiley-vch.de

| Migrating Group | Predicted Product | Position of 13C Label | Conclusion |

|---|---|---|---|

| Isopropyl group | Methyl acetate (B1210297) and propene (from subsequent reactions) | Carbonyl carbon of methyl acetate | Confirms higher migratory aptitude of the isopropyl group. |

| Methyl group | Isopropyl acetate | Carbonyl carbon of isopropyl acetate | Contradicts established migratory aptitude rules. |

Elucidation of Reaction Intermediates through Isotopic Labeling and Coupled Analytical Techniques

Identifying short-lived reaction intermediates is crucial for a complete mechanistic understanding. The use of Acetone-2-13C, coupled with sensitive analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), allows for the detection and characterization of transient species. nih.gov The 13C label acts as a beacon, making it possible to distinguish the atoms originating from the acetone molecule from other carbon sources and the background.

A significant application is found in the study of surface reactions in heterogeneous catalysis. For example, the reactions of acetone oxime, a proposed intermediate in the selective catalytic reduction (SCR) of NOx with propane, have been studied using acetone [2-^13C] oxime on FeZSM-5 zeolite catalysts. organicchemistrytutor.com By monitoring the 13C MAS NMR spectra, researchers could identify the products formed from the decomposition of the labeled acetone oxime. The identity of these products provides direct insight into the reaction pathway and the nature of the surface-bound intermediates. At different catalyst loadings (Fe/Al ratios), different product distributions were observed, indicating that the reaction mechanism is sensitive to the catalyst's composition. organicchemistrytutor.com

At low iron loadings, the 13C label was found in acetic acid and N-methyl-2-propanamine, suggesting a hydrolytic and rearrangement pathway. At higher iron loadings, the labeled carbon was detected in regenerated acetone and other amine/imine products, pointing to a different decomposition mechanism. organicchemistrytutor.com These findings would be difficult to obtain without the specificity provided by the isotopic label.

| Catalyst Iron Loading (Fe/Al ratio) | 13C-Labeled Products Detected by MAS NMR | Inferred Intermediates/Pathways |

|---|---|---|

| Low (0.11) | Acetic acid, N-methyl-2-propanamine | Beckmann rearrangement and hydrolysis intermediates |

| High (0.69 and 0.91) | Acetone, N,N′-methyl-2,2-propanediamine, N-methyl-2-propanimine | Decomposition and condensation intermediates |

Studies of Heterogeneous and Homogeneous Catalytic Processes with 13C-Labeled Reactants

Acetone-2-13C is an effective probe for studying the mechanisms of both heterogeneous and homogeneous catalysis. The isotopic label allows researchers to follow the transformation of the acetone molecule on a catalyst surface or in the coordination sphere of a metal complex.

Heterogeneous Catalysis: In heterogeneous catalysis, surface-adsorbed species and their subsequent reactions are of primary interest. The catalytic oxidation of acetone over metal oxides is a crucial process for volatile organic compound (VOC) abatement. mdpi.comyoutube.com By using Acetone-2-13C and techniques like in-situ Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS), the intermediates formed on the catalyst surface can be identified. Studies on MnOx catalysts have shown that acetone oxidation proceeds through the formation of surface acetate and formate species before complete oxidation to CO2 and water. mdpi.com The use of 13C labeling helps to definitively assign the vibrational bands of these intermediates.

Another important reaction is the aldol (B89426) condensation of acetone to form larger molecules like diacetone alcohol and mesityl oxide. acs.orgumkc.eduresearchgate.net Mechanistic studies on titanium dioxide (TiO2) catalysts propose that the reaction is catalyzed by Lewis acid-base pairs on the surface. acs.org An adsorbed acetone molecule is deprotonated at the α-carbon to form an enolate intermediate, which then attacks the carbonyl carbon of a second adsorbed acetone molecule. Using Acetone-2-13C would allow for the direct observation of the enolate and the subsequent C-C bond formation, confirming the proposed pathway.

Homogeneous Catalysis: In homogeneous catalysis, the hydrogenation of ketones to alcohols is a fundamental transformation. mendeley.combcrec.id Numerous transition metal complexes, particularly those of ruthenium, rhodium, and iridium, are active catalysts for the hydrogenation of acetone to isopropanol. bcrec.id The mechanism often involves the formation of a metal-hydride species which then transfers the hydride to the coordinated carbonyl carbon of acetone. By using Acetone-2-13C, the interaction of the carbonyl group with the metal center can be studied using NMR spectroscopy. Changes in the 13C chemical shift upon coordination provide information about the electronic activation of the C=O bond, and the transfer of the hydride to the labeled carbon can be monitored to understand the stereochemistry and kinetics of the crucial hydrogenation step.

| Catalytic Process | Type | Key Mechanistic Question | Insight from 13C Labeling |

|---|---|---|---|

| Acetone Oxidation | Heterogeneous (e.g., MnOx) | What are the surface-bound intermediates? | Identification of acetate and formate species via vibrational spectroscopy. mdpi.com |

| Aldol Condensation | Heterogeneous (e.g., TiO2) | What is the nature of the C-C bond forming step? | Tracing the 13C label from the carbonyl to the enolate and into the final product backbone. acs.org |

| Acetone Hydrogenation | Homogeneous (e.g., Ru, Rh complexes) | How is the C=O bond activated by the metal center? | Observing changes in the 13C NMR chemical shift upon coordination and monitoring hydride transfer. bcrec.id |

Metabolic Pathway Elucidation and Flux Analysis in Biological Systems

In Vitro Metabolic Tracing in Cellular and Subcellular Systems

In controlled laboratory settings, Acetone-2-13C can be introduced to cell cultures or isolated subcellular components to dissect specific metabolic routes.

Analysis of Carbon Flow through Central Carbon Metabolism Pathways (e.g., Glycolysis, TCA Cycle, Pentose Phosphate Pathway)

Acetone (B3395972) is primarily metabolized to acetate (B1210297), which then enters the TCA cycle as acetyl-CoA cdc.govbioscientifica.compnas.org. When Acetone-2-13C is used, the labeled methyl carbon of acetone is converted to the methyl carbon of acetate, and subsequently, the methyl carbon of acetyl-CoA. This labeled acetyl-CoA then enters the TCA cycle. The specific labeling pattern of TCA cycle intermediates and downstream metabolites can reveal the extent of flux through these pathways.

For instance, when [2-13C]acetyl-CoA enters the TCA cycle by condensing with oxaloacetate, the resulting citrate (B86180) molecule will be labeled at the C2 position. Subsequent reactions in the TCA cycle will distribute this label, allowing for the tracking of carbon flow. Studies using [2-13C]acetate, a direct metabolic product of acetone, have demonstrated the labeling of key TCA cycle intermediates:

Citrate: Labeled at the C2 position from [2-13C]acetyl-CoA.

α-Ketoglutarate: Receives the label from citrate.

Succinyl-CoA: Receives the label from α-ketoglutarate.

Succinate: Receives the label from succinyl-CoA.

Fumarate: Receives the label from succinate.

Malate: Receives the label from fumarate.

Oxaloacetate: Receives the label from malate.

The pattern of labeling in these intermediates, particularly the presence of specific isotopomers (e.g., M+1, M+2), provides quantitative data on the flux through the TCA cycle and the contribution of acetyl-CoA derived from acetone metabolism. For example, [2-13C]acetate metabolism in yeast has shown labeling in glutamate (B1630785) at the C4 position, indicating the incorporation of the labeled methyl carbon of acetate into the TCA cycle pnas.org. Similarly, studies with [2-13C]acetyl-CoA show labeling in glutamate C5 and aspartate C4, reflecting the distribution of the label through the TCA cycle frontiersin.org.

While Acetone-2-13C directly feeds into the TCA cycle via acetate, its contribution to glycolysis and the Pentose Phosphate Pathway (PPP) is indirect, occurring after its carbon atoms have been incorporated into intermediates that can be synthesized from glycolytic or PPP products.

Investigation of Anaplerotic and Cataplerotic Reactions

Anaplerotic reactions replenish TCA cycle intermediates that are consumed by cataplerotic pathways (e.g., synthesis of amino acids, gluconeogenesis). By tracing the incorporation of Acetone-2-13C-derived carbons into TCA cycle intermediates and other metabolites, researchers can quantify the rates of these balancing reactions. For example, the carboxylation of pyruvate (B1213749) to oxaloacetate (an anaplerotic reaction) can be studied by observing the labeling patterns of oxaloacetate and subsequent TCA cycle intermediates when a labeled precursor like Acetone-2-13C (via acetyl-CoA) is supplied. Studies using labeled substrates like glucose and acetate have demonstrated how isotopomer analysis can reveal the extent of anaplerosis and cataplerosis by tracking label dilution and redistribution within the TCA cycle biorxiv.orgjci.orgvanderbilt.eduresearchgate.net. The principles applied in these studies are directly transferable to Acetone-2-13C tracing, allowing for the assessment of how acetone metabolism influences the regulation of TCA cycle intermediates.

Enzyme Kinetic Studies with 13C-Labeled Substrates

The quantitative measurement of metabolic fluxes using 13C-labeled tracers like Acetone-2-13C is fundamental to enzyme kinetic studies in vitro. By precisely measuring the rate at which the 13C label appears in different metabolites, researchers can infer the rates of enzymatic reactions. For instance, the rate of conversion of acetone to acetate, or acetate to acetyl-CoA, and subsequently the flux through enzymes like citrate synthase can be quantified. Studies using [2-13C]acetate have been employed to monitor the operation of the TCA cycle and glyoxylate (B1226380) cycle in yeast, providing insights into enzyme activity during different cellular states pnas.org. The detailed kinetic parameters of enzymes involved in acetone metabolism and its integration into central carbon pathways can be elucidated by analyzing the time-dependent labeling patterns of various metabolites.

In Vivo Metabolic Flux Analysis in Non-Human Animal Models and Microorganisms

Acetone-2-13C can also be administered to living organisms (excluding humans, as per the prompt's implicit scope) or introduced to microbial cultures to study metabolic processes within a more complex physiological context.

Non-Invasive Spectroscopic Techniques for Isotope Detection (e.g., Magnetic Resonance Spectroscopy, MRS)

Magnetic Resonance Spectroscopy (MRS), particularly 13C MRS, is a powerful non-invasive technique for detecting and quantifying 13C-labeled metabolites in vivo. Acetone-2-13C is listed as a compound available for MRI-MRS applications psu.edusigmaaldrich.com. By administering Acetone-2-13C to animal models, researchers can use 13C MRS to monitor the real-time metabolism of the tracer within specific tissues or organs. The technique allows for the detection of labeled metabolites, such as those in the TCA cycle, without the need for invasive sampling. This enables the study of metabolic dynamics under physiological conditions, providing insights into organ-specific metabolic fluxes and the impact of various physiological states or interventions. For example, studies have explored the use of 13C-labeled substrates, including those related to acetone metabolism like acetate, with MRS to track carbon flow in vivo bioscientifica.compnas.org.

Application in Microbiome Metabolism Studies

Acetone is a volatile metabolite produced by various microorganisms and plays a role in gut microbiome metabolism nih.govresearchgate.nethmdb.canih.gov. Acetone-2-13C can be used to trace the metabolic activity of these microorganisms. For instance, researchers can introduce Acetone-2-13C into a microbial culture or a simulated gut environment to track its conversion into other metabolites by specific bacterial species or the microbiome community as a whole. This allows for the identification of metabolic pathways utilized by the microbiome and the quantification of their activity. Studies have focused on quantifying acetone in fecal samples using 13C-labeled standards, highlighting its significance as a microbiome-derived metabolite nih.gov. Tracing Acetone-2-13C can reveal how microbial communities process this compound, contributing to our understanding of host-microbiome metabolic interactions and their implications for health and disease.

Assessment of Tissue-Specific Metabolism and Inter-Organ Carbon Exchange

The quantitative tracking of isotopically labeled compounds, such as Acetone-2-¹³C, is fundamental to understanding how carbon atoms are metabolized and redistributed across different tissues and organs within a biological system. ¹³C-MFA leverages the incorporation of ¹³C-labeled substrates into cellular metabolites to map metabolic pathways and quantify the rates of biochemical reactions, known as metabolic fluxes researchgate.netumich.eduwikipedia.org. By administering or observing the endogenous production of Acetone-2-¹³C and analyzing its isotopic enrichment in various biological samples (e.g., plasma, tissue extracts) over time, researchers can elucidate tissue-specific metabolic fates.

Studies utilizing stable isotope tracers, often employing a combination of isotopes like deuterium (B1214612) (²H) and ¹³C, have successfully mapped inter-organ carbon flow. For instance, research has quantified the reciprocal regulation of gluconeogenesis between the liver and kidney, demonstrating how these organs coordinate to maintain glucose homeostasis jci.orgnih.gov. In such studies, labeled substrates are introduced, and the resulting isotopic enrichment patterns in metabolites from different organs are analyzed using multicompartment metabolic models. If Acetone-2-¹³C were used as a tracer, its distribution and conversion into downstream metabolites within specific tissues would reveal its unique metabolic footprint. This could highlight how different organs process or produce acetone, contributing to a broader understanding of systemic metabolic networks and inter-organ metabolite exchange.

Table 1: Hypothetical Isotopic Enrichment of Acetone and Key Metabolites in Different Tissues Over Time (Illustrative Example)

| Tissue | Time (h) | Acetone (% ¹³C enrichment) | Pyruvate (% ¹³C enrichment) | Acetyl-CoA (% ¹³C enrichment) |

| Liver | 1 | 75.2 | 30.5 | 25.1 |

| Liver | 4 | 70.1 | 45.2 | 40.3 |

| Kidney | 1 | 60.5 | 20.1 | 15.5 |

| Kidney | 4 | 55.3 | 30.5 | 25.2 |

| Muscle | 1 | 40.2 | 10.3 | 8.1 |

| Muscle | 4 | 35.1 | 15.2 | 12.3 |

Note: This table presents hypothetical data to illustrate the concept of tracking isotopic enrichment of Acetone-2-¹³C and its potential downstream metabolites across different tissues over time. Actual experimental results would depend on the specific biological system and experimental design.

Advanced Computational Flux Balance Analysis and Metabolic Modeling Approaches

The quantitative data generated from ¹³C-MFA experiments, including those potentially involving Acetone-2-¹³C, serves as the foundation for advanced computational metabolic modeling. ¹³C-MFA employs sophisticated algorithms to analyze the mass isotopomer distribution vectors (MDVs) of metabolites, thereby estimating intracellular metabolic fluxes researchgate.netumich.edunih.gov. These flux maps provide a detailed understanding of how carbon flows through metabolic networks.

Flux Balance Analysis (FBA) and related computational approaches are crucial for interpreting these ¹³C-MFA datasets. FBA models utilize stoichiometric information of metabolic networks to predict metabolic fluxes under specific conditions, often by optimizing an objective function such as biomass production or ATP yield researchgate.netosti.gov. When integrated with ¹³C-MFA data, FBA models can be constrained by experimental isotopic labeling patterns, leading to more accurate and reliable flux predictions. Techniques such as "Two-Scale ¹³C Metabolic Flux Analysis" (2S-¹³C MFA) combine experimental ¹³C labeling data with genome-scale models to refine flux calculations and identify key metabolic engineering targets nih.gov.

The application of Acetone-2-¹³C in conjunction with these computational tools would allow for the detailed elucidation of metabolic pathways involving acetone. For example, FBA could be used to model the metabolic fate of acetone, predicting optimal pathways for its synthesis or degradation, as demonstrated in studies for acetone production researchgate.net. By incorporating ¹³C enrichment data from Acetone-2-¹³C into these models, researchers can validate pathway hypotheses, identify rate-limiting steps, and gain insights into cellular metabolic regulation. This integration is essential for building comprehensive metabolic models that accurately reflect cellular physiology and can be used for predictive purposes in synthetic biology and metabolic engineering nih.govplos.orgbiorxiv.org.

Table 2: Illustrative Metabolic Flux Estimates Derived from ¹³C-MFA (Conceptual Example)

| Reaction | Flux (mmol/gDW/h) | ¹³C Labeling Pattern (Illustrative) | Notes |

| Glucose Uptake | 10.5 | N/A | External substrate |

| Glycolysis (e.g., Pyruvate Formation) | 8.2 | High ¹³C incorporation | Traced from labeled glucose/acetone precursor |

| Acetone Synthesis (hypothetical pathway) | 1.5 | High ¹³C enrichment | Derived from labeled Acetone-2-¹³C or its precursors |

| Tricarboxylic Acid (TCA) Cycle Entry | 6.0 | Moderate ¹³C incorporation | Reflects carbon flow from glycolysis and other pathways |

| Acetyl-CoA Formation (from Pyruvate) | 7.8 | High ¹³C incorporation | Key intermediate for TCA cycle and other synthesis pathways |

| Acetyl-CoA Formation (from Acetone) | 1.2 | High ¹³C enrichment | Illustrates direct labeling from Acetone-2-¹³C metabolism |

| Fatty Acid Synthesis (incorporating Acetyl-CoA) | 2.1 | Moderate ¹³C incorporation | Demonstrates carbon channeling from Acetyl-CoA |

Note: This table provides conceptual flux values and labeling patterns that might be obtained from a ¹³C-MFA study. The specific reactions and flux values would be determined by the biological system and the experimental design using labeled compounds like Acetone-2-¹³C.

Compound List:

Acetone-2-¹³C

Applications in Mass Spectrometry Based Isotope Tracing

Quantitative Isotope Dilution Mass Spectrometry (QIDMS) for Metabolite Quantification

Quantitative Isotope Dilution Mass Spectrometry (QIDMS) is a highly accurate method for the quantification of metabolites. This technique relies on the use of a stable isotope-labeled internal standard that is chemically identical to the analyte of interest but has a different mass due to the isotopic label. Acetone-2-13C can be utilized as an internal standard for the quantification of endogenous acetone (B3395972).

When Acetone-2-13C is added to a biological sample, it mixes with the endogenous, unlabeled acetone. During mass spectrometric analysis, the instrument can distinguish between the unlabeled acetone (M) and the 13C-labeled acetone (M+1) based on their mass-to-charge ratio (m/z). By measuring the ratio of the signal intensities of the labeled and unlabeled acetone, and by knowing the exact amount of the added labeled standard, the concentration of the endogenous acetone in the sample can be precisely calculated. This method effectively corrects for sample loss during preparation and variations in instrument response, leading to highly reliable quantitative data.

Table 1: Theoretical Mass-to-Charge Ratios for QIDMS of Acetone

| Compound | Molecular Formula | Isotopic Label | Monoisotopic Mass (Da) |

|---|---|---|---|

| Acetone (endogenous) | C3H6O | None | 58.041865 |

High-Resolution Mass Spectrometry for Isotopic Pattern Analysis and Fragmentation Pathway Studies

High-resolution mass spectrometry (HRMS) is a powerful tool for analyzing the isotopic patterns of metabolites, which provides insights into their elemental composition and the metabolic pathways they have traversed. When Acetone-2-13C is used as a tracer, the 13C label is incorporated into downstream metabolites, resulting in a characteristic shift in their mass spectra.

HRMS instruments can accurately measure the mass of ions with high precision, allowing for the differentiation of isotopologues (molecules that differ only in their isotopic composition). By analyzing the mass distribution of a metabolite pool, researchers can determine the extent of 13C incorporation from Acetone-2-13C. This information is crucial for understanding the contribution of acetone to various metabolic pathways. For example, acetone can be metabolized to acetol and then to methylglyoxal, and the 13C label from Acetone-2-13C would be expected to appear in these and subsequent metabolites.

The fragmentation of acetone in a mass spectrometer typically involves the loss of a methyl group, resulting in a prominent peak at m/z 43 for unlabeled acetone. For Acetone-2-13C, the fragmentation pattern would be altered depending on which fragments retain the 13C-labeled carbonyl carbon.

Table 2: Predicted High-Resolution Masses of Potential Acetone-2-13C Metabolites

| Metabolite | Molecular Formula | 13C Incorporation | Predicted Monoisotopic Mass (Da) |

|---|---|---|---|

| Acetol | C3H6O2 | None | 74.036780 |

| Acetol (from Acetone-2-13C) | C2(13C)H6O2 | One 13C | 75.040135 |

| Methylglyoxal | C3H4O2 | None | 72.021130 |

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation of Labeled Metabolites

Tandem mass spectrometry (MS/MS) is an essential technique for the structural elucidation and confirmation of metabolites. In an MS/MS experiment, a specific ion (the precursor ion) is selected and then fragmented to produce a series of product ions. The resulting fragmentation pattern is characteristic of the molecule's structure.

When Acetone-2-13C is used as a tracer, MS/MS can be employed to confirm the identity of labeled metabolites and to pinpoint the position of the 13C label within the molecule. By comparing the fragmentation patterns of the unlabeled and the 13C-labeled versions of a metabolite, researchers can deduce how the carbon skeleton of acetone was incorporated into the product. For instance, if a fragment ion retains the 13C label, its m/z value will be shifted by one mass unit compared to the corresponding fragment from the unlabeled metabolite. This information is invaluable for mapping metabolic pathways and understanding the underlying biochemical reactions.

Table 3: Hypothetical MS/MS Fragmentation of a Labeled Downstream Metabolite

| Precursor Ion (m/z) | Labeled/Unlabeled | Key Fragment Ion (m/z) | Neutral Loss | Structural Inference |

|---|---|---|---|---|

| 105.05 | Unlabeled | 77.04 | CO (28 Da) | Phenyl group fragment |

| 106.05 | 13C-labeled | 77.04 | 13CO (29 Da) | Label is in the carbonyl group |

Integration of LC-MS and GC-MS for Comprehensive Isotope Profiling

The integration of both liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) provides a comprehensive approach for profiling the isotopic enrichment of metabolites derived from Acetone-2-13C. nih.gov These two techniques are complementary, as they are suited for analyzing different types of compounds.

LC-MS is ideal for the analysis of polar and non-volatile metabolites, such as organic acids, amino acids, and nucleotides, without the need for chemical derivatization. nih.gov This allows for the direct analysis of a wide range of potential downstream products of acetone metabolism in their native state.

GC-MS, on the other hand, is highly effective for the analysis of volatile and semi-volatile compounds. nih.gov For less volatile metabolites, chemical derivatization is often employed to increase their volatility and improve their chromatographic properties. The combination of LC-MS and GC-MS allows for a broader coverage of the metabolome, ensuring that a more complete picture of the metabolic fate of Acetone-2-13C is obtained. By analyzing samples with both platforms, researchers can track the 13C label across a wide array of metabolic pathways, providing a comprehensive understanding of acetone's role in cellular metabolism.

Table 4: Compound Amenability to LC-MS and GC-MS for Isotope Profiling

| Compound Class | LC-MS Amenability | GC-MS Amenability | Derivatization for GC-MS |

|---|---|---|---|

| Short-chain fatty acids | Good | Excellent | Often required (e.g., esterification) |

| Amino acids | Excellent | Good | Required (e.g., silylation) |

| Organic acids (TCA cycle) | Excellent | Good | Required (e.g., silylation) |

| Sugars | Good | Good | Required (e.g., oximation/silylation) |

Computational Chemistry and Theoretical Modeling of Acetone 2 13c Systems

Density Functional Theory (DFT) Calculations of 13C Chemical Shifts and Coupling Constants

Density Functional Theory (DFT) has become a standard method for the accurate prediction of NMR parameters, such as chemical shifts and spin-spin coupling constants. For Acetone-2-13C, DFT calculations are crucial for assigning and interpreting its 13C NMR spectrum.

The 13C chemical shift is highly sensitive to the local electronic environment of the nucleus. DFT calculations can model this environment with high accuracy, allowing for the prediction of chemical shifts. The choice of exchange-correlation functional and basis set is critical for obtaining reliable results. acs.orgnih.gov For instance, hybrid functionals like B3LYP, combined with a triple-zeta basis set such as 6-311+G(d,p), have been shown to provide a good balance between accuracy and computational cost for predicting 13C chemical shifts in organic molecules. researchgate.net

A study on acetone (B3395972) complexed with various Brønsted and Lewis acids demonstrated the power of DFT in predicting the 13C chemical shift of the carbonyl carbon. acs.org The calculations, performed at the MP2/6-311+G* or B3LYP/DZVP2 level of theory, showed a strong correlation between calculated and experimental shifts, highlighting the ability of these methods to capture changes in the electronic structure upon complexation. acs.org For Acetone-2-13C, this approach can be used to predict the chemical shift of the labeled C2 carbon, which is expected to be very similar to that of the unlabeled C2 carbon in acetone, although subtle differences can arise from long-range isotope effects.

Spin-spin coupling constants (J-couplings) are another important NMR parameter that can be calculated using DFT. For Acetone-2-13C, the one-bond coupling constant between the labeled C2 carbon and its directly attached protons (1JC2-H) and the two-bond coupling to the other methyl protons (2JC2-C1-H) are of particular interest. The calculation of these coupling constants involves determining the Fermi-contact, spin-dipole, and paramagnetic spin-orbit contributions, with the Fermi-contact term usually being dominant. acs.orgacs.org DFT methods have shown good agreement with experimental J-coupling values in various organic molecules. rsc.orgchemrxiv.orgosti.gov

| Parameter | DFT Functional | Basis Set | Calculated Value | Experimental Value |

| 13C Chemical Shift (C2) | B3LYP | 6-311+G(d,p) | ~206 ppm | ~206.7 ppm |

| 1JC2-H | B3LYP | cc-pVTZ | ~126 Hz | ~126 Hz |

| 2JC2-C1-H | B3LYP | cc-pVTZ | ~5.5 Hz | ~5.8 Hz |

| Note: The calculated values are representative and can vary depending on the specific computational methodology and solvent models used. Experimental values are for unlabeled acetone. |

Molecular Dynamics Simulations for Understanding Isotope Effects and Conformational Preferences

Molecular dynamics (MD) simulations provide a powerful approach to study the dynamic behavior of molecules, including the effects of isotopic substitution on their conformational preferences and intermolecular interactions. nih.gov For Acetone-2-13C, MD simulations can be employed to investigate how the heavier carbon isotope at the C2 position influences the molecule's rotational and vibrational motions, as well as its interactions with surrounding solvent molecules.

Isotope effects in MD simulations are primarily manifested through the difference in mass between 13C and 12C. This mass difference, although small, can lead to subtle changes in the vibrational frequencies of the molecule. temple.edu For instance, the C=O stretching frequency in Acetone-2-13C is expected to be slightly lower than in unlabeled acetone. These changes in vibrational dynamics can, in turn, affect the molecule's average conformation and its interactions with neighboring molecules. MD simulations of acetone in aqueous solution have shown that acetone can influence the structure and dynamics of the surrounding water molecules. nih.gov By running parallel simulations of both unlabeled acetone and Acetone-2-13C, one can quantify the subtle isotope effects on these properties.

While acetone is a relatively rigid molecule with limited conformational flexibility, the internal rotation of its two methyl groups is an important dynamic process. acs.org MD simulations can be used to study the rotational barrier of the methyl groups and to determine if the isotopic substitution at the C2 position has any significant effect on this motion. While significant changes are not expected for a single isotopic substitution, these simulations can provide a detailed picture of the subtle dynamic consequences of labeling.

In Silico Prediction of Metabolic Fates and Reaction Outcomes for Labeled Compounds

In silico tools for metabolism prediction have become increasingly important in drug discovery and toxicology for forecasting the metabolic fate of xenobiotics. pensoft.netfrontiersin.org These tools typically use either rule-based expert systems or machine learning models to predict the sites of metabolism and the resulting metabolites. nih.govmdpi.com For Acetone-2-13C, these tools can be used to predict how the isotopic label would be traced through various metabolic pathways.

Acetone is a known metabolite in humans and can be further metabolized through various pathways, such as the conversion to pyruvate (B1213749) or lactate. frontiersin.orgnih.gov In silico metabolism prediction software can model these transformations. When Acetone-2-13C is used as the input, the software would predict the formation of metabolites where the 13C label is retained at the corresponding carbon position. For example, if acetone is metabolized to lactate, the label would be expected to appear at the C2 position of lactate.

These predictive tools can also be valuable in designing tracer experiments. By providing a map of potential metabolites and their structures, researchers can anticipate which compounds to look for in experimental samples. Furthermore, some advanced in silico models can provide information on the enzymes likely responsible for the metabolic transformations, such as cytochrome P450 isoforms. nih.gov This information can be crucial for understanding the biochemical pathways involved in acetone metabolism.

Computational Studies of Adsorption and Interaction Mechanisms on Catalytic Surfaces

The interaction of acetone with catalytic surfaces is of great interest in various industrial applications, including its hydrogenation and oxidation. Computational studies, particularly those using DFT and MD simulations, can provide valuable insights into the adsorption and reaction mechanisms of acetone on these surfaces. syr.edu

DFT calculations can be used to model the adsorption of Acetone-2-13C on various catalytic surfaces, such as metal oxides (e.g., TiO2, CeO2) or activated carbon. researchgate.netacs.orgacs.org These calculations can determine the preferred adsorption sites, the adsorption energy, and the changes in the electronic structure of both the molecule and the surface upon adsorption. nih.govresearchgate.net For Acetone-2-13C, while the adsorption energy is not expected to differ significantly from that of unlabeled acetone, the vibrational frequencies of the adsorbed molecule will be slightly altered, which could be detected by surface-sensitive spectroscopic techniques.

Emerging Research Applications and Future Perspectives

Development of Novel 13C-Labeled Probes for Advanced Analytical Techniques

The specific labeling of the carbonyl carbon in Acetone-2-13C makes it a valuable precursor for the synthesis of more complex 13C-labeled probes. These probes are instrumental in advanced analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), enabling detailed investigation of molecular structures, reaction mechanisms, and metabolic pathways.

The reactivity of the carbonyl group and the adjacent alpha-carbons in acetone (B3395972) allows for its use in a variety of organic reactions to build larger, more complex molecules. By starting with Acetone-2-13C, the 13C label can be strategically introduced into a specific position within a target molecule. For instance, it can be used in aldol (B89426) condensations, Grignard reactions, or Wittig reactions to synthesize labeled ketones, alcohols, or alkenes, which can then be further elaborated into sophisticated molecular probes.

While direct synthesis examples starting from Acetone-2-13C are not yet widespread in published literature, the principle is well-established. For example, researchers have successfully synthesized 13C-labeled vinyl pyruvate (B1213749) and 2-pyrones to serve as imaging agents in biomedical applications nih.govwhiterose.ac.uk. These examples, although not starting from acetone, highlight the demand for specifically labeled compounds for advanced analytical purposes. The future will likely see the development of synthetic methodologies that leverage simple, readily available labeled precursors like Acetone-2-13C to create a diverse library of molecular probes for a wide range of research applications.

Table 1: Potential Synthetic Applications of Acetone-2-13C for Probe Development

| Reaction Type | Potential Labeled Product | Application Area |

| Aldol Condensation | 13C-labeled α,β-unsaturated ketones | Mechanistic studies, Metabolic tracers |

| Grignard Reaction | 13C-labeled tertiary alcohols | Structural analysis, Reaction kinetics |

| Wittig Reaction | 13C-labeled alkenes | Polymer synthesis, Materials science |

| Reductive Amination | 13C-labeled amines | Biological tracers, Pharmaceutical research |

Integration of Isotopic Tracing with Multi-Omics Data in Systems Biology

Isotopic tracers are fundamental tools in metabolic research, allowing scientists to follow the fate of specific atoms through complex biochemical pathways. wikipedia.org Acetone-2-13C holds significant potential as a tracer in systems biology, particularly when its metabolic data is integrated with other "omics" data sets like genomics, proteomics, and transcriptomics. This multi-omics approach provides a more holistic understanding of cellular function in both healthy and diseased states.

Acetone is a ketone body, and its metabolism is of great interest in conditions such as diabetes, ketogenic diets, and certain metabolic disorders. Introducing Acetone-2-13C into a biological system allows for the precise tracking of the labeled carbon atom as it is incorporated into other molecules. For example, a study using the structurally similar [2-13C]dihydroxyacetone has successfully probed hepatic metabolism in vivo, demonstrating the power of small, labeled molecules in tracing metabolic pathways like gluconeogenesis and glycolysis. nih.gov

By using techniques like mass spectrometry or NMR spectroscopy to analyze the distribution of the 13C label in various metabolites, researchers can quantify metabolic fluxes and identify active or inactive pathways. nih.govnih.gov When this metabolic data is combined with genomic and proteomic information, it becomes possible to link changes in metabolic activity to specific gene expressions or protein levels. This integrated approach can reveal novel regulatory mechanisms and identify potential biomarkers for disease or targets for therapeutic intervention.

Table 2: Potential Metabolic Tracing Studies with Acetone-2-13C

| Research Area | Pathway of Interest | Potential Insights |

| Diabetes Research | Ketone body metabolism, Gluconeogenesis | Understanding metabolic dysregulation |

| Neuroscience | Brain energy metabolism | Role of ketone bodies as an energy source for the brain |

| Cancer Biology | Warburg effect, Anaplerosis | Investigating altered cancer cell metabolism |

| Nutrition Science | Ketogenic diet effects | Tracing the fate of dietary ketones |

Advances in Isotope Ratio Mass Spectrometry for Environmental and Geochemical Tracing

Isotope Ratio Mass Spectrometry (IRMS) is a powerful technique for determining the isotopic composition of elements in a sample, which can provide valuable information about the sample's origin, history, and the processes it has undergone. hutton.ac.uk The analysis of the carbon isotope ratio (¹³C/¹²C) in acetone has emerged as a useful tool in environmental science and forensic investigations.

Atmospheric acetone has multiple sources, both natural and anthropogenic. By measuring the δ¹³C value of acetone in air samples, scientists can differentiate between these sources and better understand atmospheric chemistry and pollutant transport. researchgate.net For example, different sources of acetone, such as vehicle emissions, industrial solvents, and biogenic emissions from plants, will have distinct isotopic signatures.

In forensic science, the isotopic fingerprint of acetone can be used to trace its origin. A study demonstrated that by analyzing the stable isotope ratios of carbon and hydrogen, coupled with trace contaminant analysis, it was possible to distinguish between 21 different commercial acetone samples from 15 suppliers. nih.gov This technique has significant potential in law enforcement for tracking the illicit use of acetone, for instance, in the production of explosives or illegal drugs. Future advancements in IRMS technology will likely improve the precision and sensitivity of these measurements, further enhancing the utility of Acetone-2-13C as a standard for these analytical methods.

Potential Research Applications in Materials Science and Polymer Chemistry

The application of isotopically labeled compounds in materials science and polymer chemistry is a growing field, offering unique insights into material structure, formation, and degradation. Acetone-2-13C can serve as a valuable tool in this area, both as a labeled precursor and as a probe for studying molecular interactions.

In polymer chemistry, acetone is sometimes used as a solvent or a cleaning agent. More importantly, it can be involved in polymerization reactions or be a product of polymer degradation. By using Acetone-2-13C, researchers can use solid-state NMR to study the mechanisms of these processes at a molecular level. For example, a study on the degradation of polypropylene utilized 13C labeling to track the formation of various oxidation products, providing detailed information about the degradation pathways. researchgate.net Similarly, if a polymer is known to degrade into acetone, synthesizing the polymer with unlabeled monomers and then exposing it to conditions that promote degradation in the presence of Acetone-2-13C could help in understanding the exchange mechanisms and kinetics.

Furthermore, the carbonyl group of acetone can interact with various surfaces and materials. Theoretical and experimental studies have investigated the 13C chemical shift of acetone when it is complexed with acids or adsorbed onto surfaces. acs.org By using Acetone-2-13C, researchers can probe the nature of these interactions, which is crucial for understanding catalysis, surface chemistry, and the properties of composite materials. The specific labeling allows for unambiguous signal assignment in NMR spectra, making it a powerful tool for characterizing the chemical environment at material interfaces.

Q & A

Q. How is Acetone-2-13C utilized in NMR spectroscopy for biomolecular studies?

Acetone-2-13C serves as a solvent or reference material in NMR experiments to analyze protein dynamics and amino acid interactions. Its 13C labeling at the carbonyl position (C-2) enhances signal resolution for tracking molecular environments. Researchers should prepare solutions at 10-50 mM concentrations in deuterated solvents (e.g., D2O) to minimize proton interference. Validate assignments using cross-referenced spectral libraries and control experiments with unlabeled acetone .

Q. What methods are recommended for synthesizing and characterizing Acetone-2-13C?

Synthesis typically involves isotopic enrichment via catalytic exchange or enzymatic pathways. Characterize purity using:

- GC-MS to confirm isotopic incorporation.

- NMR (¹³C DEPT) to verify labeling position and absence of unlabeled contaminants.

- Isotopic purity assays (e.g., isotope ratio mass spectrometry) to ensure ≥99% 13C enrichment. Report deviations in spectral data (e.g., unexpected peaks at δ 208 ppm for unlabeled carbonyl groups) .

Q. How can researchers assess the isotopic purity of Acetone-2-13C for kinetic studies?

Use quantitative ¹³C NMR with internal standards (e.g., tetramethylsilane) to calculate isotopic enrichment. Compare integrated peak areas of labeled (C-2) and natural-abundance carbons (C-1/C-3). For trace-level impurities, employ high-resolution LC-MS with isotopic dilution techniques .

Advanced Research Questions

Q. How should experimental designs account for isotopic effects when using Acetone-2-13C in reaction mechanisms?

Isotopic labeling alters reaction kinetics (e.g., kinetic isotope effects, KIE). Design control experiments with unlabeled acetone to isolate 13C-specific effects. For enzymatic studies, measure turnover rates using stopped-flow spectroscopy and fit data to modified Michaelis-Menten equations incorporating KIE corrections. Validate results against computational models (e.g., DFT simulations) .

Q. What strategies resolve contradictions in metabolic tracing data involving Acetone-2-13C?

Contradictions may arise from isotopic scrambling or competing pathways. Mitigate by:

- Pathway inhibition : Use enzyme-specific inhibitors (e.g., malonate for TCA cycle studies).

- Time-resolved sampling : Collect data at multiple timepoints to track intermediate fluxes.

- Multiplexed labeling : Combine 13C and 2H isotopes to distinguish parallel pathways. Cross-validate findings with stable isotope-resolved metabolomics (SIRM) .

Q. Which databases and search strategies optimize literature retrieval for Acetone-2-13C applications?

Prioritize SciFinder and Reaxys using queries like "Acetone-2-13C AND (NMR OR kinetics)" with filters for isotopic studies. For reproducibility, cross-check protocols in PubMed and Web of Science . Evaluate source credibility by verifying peer review status, methodological transparency, and consistency with prior studies (e.g., NMR chemical shift databases) .

Q. How does 13C labeling at the C-2 position influence solvent interactions in hybrid organic-inorganic systems?

The 13C-labeled carbonyl group alters dipole moments, affecting solvation dynamics in metal-organic frameworks (MOFs). Use dielectric spectroscopy to measure solvent relaxation times. Compare with unlabeled acetone to quantify isotopic effects on host-guest binding constants. Report solvent polarity indices (e.g., Kamlet-Taft parameters) for reproducibility .

Q. What validation protocols ensure accurate NMR assignments for Acetone-2-13C in complex matrices?

Implement 2D NMR (HSQC, HMBC) to resolve overlapping signals. For biological samples, use spiked standards to confirm retention times and peak identities. Apply line-shape analysis to detect microenvironmental perturbations (e.g., pH-induced shifts). Disclose all processing parameters (e.g., apodization, baseline correction) to enable replication .

Q. How to reproduce published protocols for Acetone-2-13C-based tracer studies in heterogeneous catalysis?

Replicate experiments by:

- Precision in reagent preparation : Specify isotopic vendor data (e.g., Sigma-Aldrich, 99% 13C).

- Instrument calibration : Use certified reference materials (CRMs) for GC-MS/NMR.

- Statistical reporting : Include mean ± SD for triplicate runs and effect sizes (e.g., Cohen’s d). Address discrepancies by consulting supplemental data or contacting original authors .

Q. What statistical approaches are critical for analyzing isotopic enrichment data in Acetone-2-13C experiments?

Apply mixed-effects models to account for batch variability in synthesis. Use ANOVA with post-hoc Tukey tests for multi-group comparisons (e.g., enzyme isoforms). For small sample sizes, employ non-parametric tests (Mann-Whitney U) and report exact p-values. Pre-register analysis plans to reduce bias .

Methodological Guidelines

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.